

Introduction: The Strategic Importance of 6,7-Dichloroisatin

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6,7-dichloro-1H-indole-2,3-dione**

Cat. No.: **B103378**

[Get Quote](#)

6,7-dichloro-1H-indole-2,3-dione, commonly known in the scientific community as 6,7-dichloroisatin, is a halogenated heterocyclic compound built upon the versatile 1H-indole-2,3-dione (isatin) scaffold. The isatin core itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.^[1] The strategic placement of two chlorine atoms on the benzene ring at positions 6 and 7 significantly modifies the molecule's electronic and steric properties. This substitution pattern is not merely decorative; it is crucial for imparting specific biological activities and serves as a key building block for potent therapeutic agents.^[1]

This guide provides a comprehensive technical overview of 6,7-dichloroisatin, covering its fundamental chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. The insights herein are curated for professionals who require a deep, mechanistic understanding of this important chemical entity.

Core Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research and development. 6,7-Dichloroisatin is registered under CAS number 18711-12-1.^{[2][3][4]}

Key Identifiers

Identifier	Value	Source(s)
CAS Number	18711-12-1	[2] , [3] , [4]
Molecular Formula	C ₈ H ₃ Cl ₂ NO ₂	[2] , [4]
Molecular Weight	216.023 g/mol	[2]
Canonical SMILES	C1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)Cl	[4]
InChI Key	XTXIIILHWOQZVAQ-UHFFFAOYSA-N	[4]
MDL Number	MFCD03618551	[2]

Molecular Structure Diagram

The structure of **6,7-dichloro-1H-indole-2,3-dione** consists of a bicyclic system where a benzene ring is fused to a pyrrolidine-2,3-dione ring. The chlorine atoms are substituted at positions 6 and 7 of the benzene ring.

Caption: Chemical structure of **6,7-dichloro-1H-indole-2,3-dione**.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 6,7-dichloroisatin are critical for its handling, formulation, and reaction optimization. While comprehensive data is proprietary or dispersed, key properties have been reported in safety data sheets and chemical supplier information.

Property	Value / Description	Source(s)
Physical State	Solid, Powder	[5]
Appearance	Amber / Orange blocks	[5],[6]
Melting Point	242 - 250 °C / 467.6 - 482 °F	[5],[7]
Solubility	Low water solubility is implied. Soluble in acetone for crystallization.	[5],[6]
Molecular Planarity	The isatin ring system is generally planar or near-planar, which influences crystal packing and receptor interactions.	[8],[6],[9]

Spectroscopic data is essential for structure confirmation and purity analysis. While a specific spectrum for 6,7-dichloroisatin is not provided in the search results, typical spectroscopic features for isatins include:

- FT-IR: Characteristic peaks for N-H stretching, and two distinct C=O stretching frequencies (ketone and lactam).[10]
- NMR (¹H and ¹³C): Signals corresponding to the aromatic protons and carbons, with chemical shifts influenced by the electron-withdrawing effects of the chlorine and carbonyl groups.
- Mass Spectrometry: A distinct molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the two chlorine atoms.[10]

Synthesis Methodology: A Strategic Approach

The synthesis of substituted indoles and their derivatives is a well-established field. For 6,7-dichloro-1H-indole, a common precursor to the target dione, the Leimgruber-Batcho indole synthesis is a highly effective and adaptable method.[11] This choice is predicated on its use of readily available starting materials and generally mild reaction conditions, which are favorable for preserving the sensitive functionality of the intermediates.[11]

Conceptual Workflow: Leimgruber-Batcho Synthesis

The process can be conceptually broken down into two main stages: the formation of an enamine intermediate followed by a reductive cyclization to form the indole ring.

Caption: Conceptual workflow for the Leimgruber-Batcho synthesis.

Detailed Experimental Protocol (Adapted)

The following protocol is a representative, non-validated procedure based on established chemical principles for this reaction class.[\[11\]](#)

Part 1: Enamine Formation

- Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve 2,3-dichloro-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
- Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq) to the solution.
 - Causality Insight: DMF-DMA acts as both a reagent and a water scavenger, reacting with the activated methyl group of the nitrotoluene. Pyrrolidine serves as a base to facilitate the formation of the reactive enamine intermediate.
- Heating: Heat the reaction mixture to 110-120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-4 hours).
- Work-up: Cool the mixture to room temperature and remove volatile components under reduced pressure to yield the crude enamine intermediate.

Part 2: Reductive Cyclization to 6,7-Dichloro-1H-indole

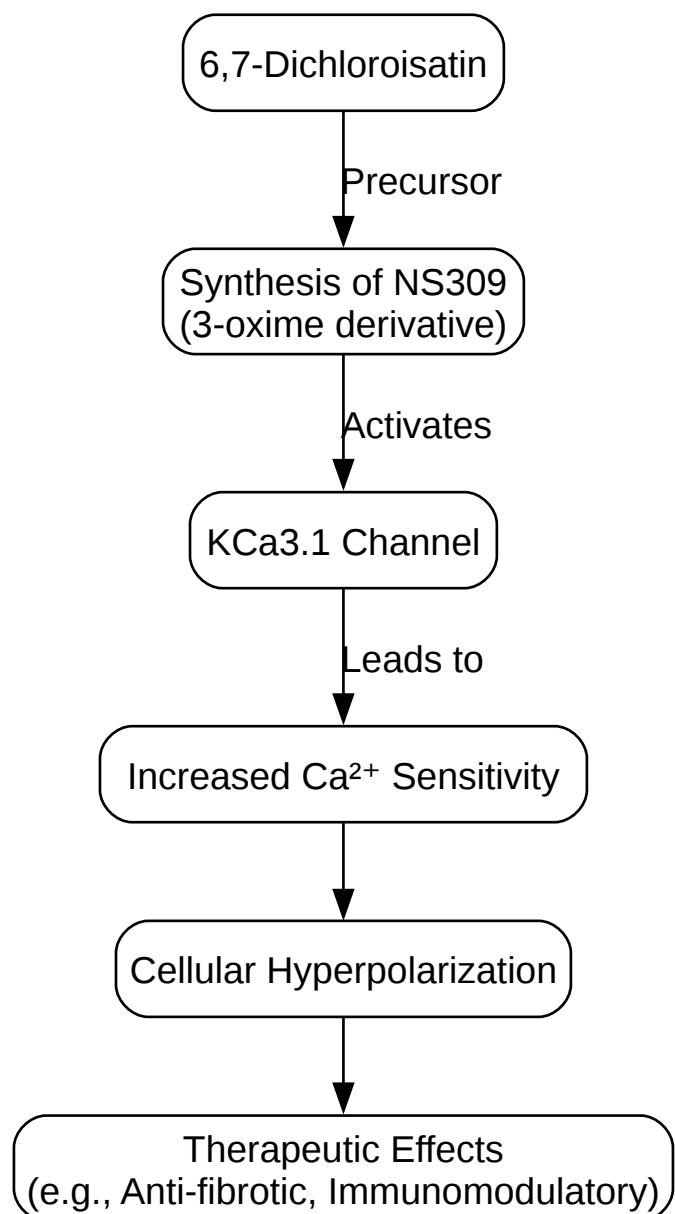
- Reaction Setup: Dissolve the crude enamine from the previous step in a suitable solvent, such as ethanol or ethyl acetate.
- Catalyst Addition: Carefully add a catalytic amount of a reduction catalyst, such as Raney Nickel or 10% Palladium on Carbon (Pd/C).

- Causality Insight: The catalyst facilitates the reduction of the nitro group to an amine. The newly formed amine then undergoes an intramolecular cyclization by attacking the enamine double bond, followed by elimination of dimethylamine to form the aromatic indole ring.
- Reduction: Introduce a hydrogen source (e.g., hydrogen gas via balloon or hydrazine hydrate). The reaction is typically complete within 2-4 hours, as monitored by TLC.
- Filtration and Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filtrate with saturated sodium bicarbonate solution and then brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 6,7-dichloro-1H-indole can be purified by column chromatography on silica gel.[\[11\]](#)

Part 3: Oxidation to **6,7-dichloro-1H-indole-2,3-dione** The final step involves the oxidation of the synthesized 6,7-dichloro-1H-indole. Various methods can be employed for the oxidation of indoles to isatins, a common one being the use of N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO).[\[12\]](#) This transformation introduces the two carbonyl groups at the 2 and 3 positions, completing the synthesis of the target molecule.

Applications in Drug Discovery and Chemical Biology

The true value of 6,7-dichloroisatin lies in its application as a scaffold for biologically active molecules. The dichloro substitution pattern is often key to the potency and selectivity of its derivatives.[\[1\]](#)


Potassium Channel Modulation

A prominent application of 6,7-dichloroisatin is in the synthesis of modulators for calcium-activated potassium channels (KCa). Specifically, its oxime derivative, **6,7-dichloro-1H-indole-2,3-dione-3-oxime** (NS309), is a widely used and potent activator of KCa2.x (SK) and KCa3.1 (IK) channels.[\[1\]](#)[\[13\]](#)

- Mechanism of Action: NS309 acts as a positive allosteric modulator, or "superagonist," for the KCa3.1 channel. It binds at the interface between the S4-S5 linker of the channel and the

associated calmodulin protein. This binding dramatically increases the channel's sensitivity to intracellular calcium, shifting the calcium EC₅₀ from 430 nM to just 31 nM.[13]

- Therapeutic Relevance: These channels are involved in regulating cell proliferation, immune responses, and smooth muscle tone. Modulators like NS309 are invaluable research tools and represent starting points for developing drugs for conditions like fibrosis, autoimmune diseases, and hypertension.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6,7-Dichloro-1H-indole-2,3-dione - Amerigo Scientific [amerigoscientific.com]
- 3. 6,7-dichloro-1H-indole-2,3-dione | 18711-12-1 [chemicalbook.com]
- 4. 6,7-Dichloro-1H-indole-2,3-dione - Wikidata [wikidata.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. fishersci.com [fishersci.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. [PDF] The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives | Semantic Scholar [semanticscholar.org]
- 13. 6,7-Dichloro-1H-indole-2,3-dione-3-oxime functions as a superagonist for the intermediate-conductance Ca^{2+} -activated K^+ channel KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 6,7-Dichloroisatin]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103378#6-7-dichloro-1h-indole-2-3-dione-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com